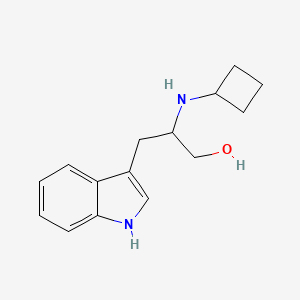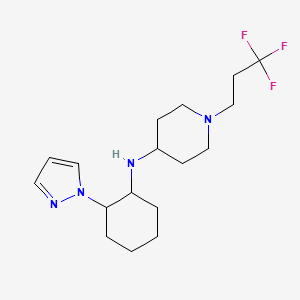
N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a piperidine derivative that contains a chromene ring, which is known to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Additionally, the compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been found to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Additionally, the compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. The compound has also been found to possess potent antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine in lab experiments is its potent pharmacological activity. The compound has been shown to exhibit significant anticonvulsant, antidepressant, anxiolytic, and analgesic activities in animal models. Additionally, the compound has been found to possess potent anti-inflammatory and antioxidant properties. However, one of the main limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine. One possible direction is to investigate the compound's potential as a therapeutic agent for various neurological and psychiatric disorders, including epilepsy, depression, anxiety, and chronic pain. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets. Finally, future research should focus on developing more efficient synthesis methods for the compound and improving its solubility and bioavailability.
Synthesemethoden
The synthesis of N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine is a multi-step process that involves the condensation of 3,4-dihydro-2H-chromen-3-carbaldehyde with 3,3,3-trifluoropropylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 4-bromopiperidine.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine has been the subject of various scientific research studies due to its potential therapeutic applications. The compound has been found to exhibit significant anticonvulsant, antidepressant, anxiolytic, and analgesic activities in animal models. Additionally, the compound has been shown to possess potent anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-yl)-1-(3,3,3-trifluoropropyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O/c18-17(19,20)7-10-22-8-5-14(6-9-22)21-15-11-13-3-1-2-4-16(13)23-12-15/h1-4,14-15,21H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZUANDLKFMEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2CC3=CC=CC=C3OC2)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7647621.png)
![N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide](/img/structure/B7647626.png)
![N-ethyl-1-[2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carbonyl]azetidine-3-carboxamide](/img/structure/B7647639.png)
![[3-(Benzylamino)piperidin-1-yl]-(2-ethyloxan-4-yl)methanone](/img/structure/B7647645.png)
![1-[Cyclopropyl-(4-fluorophenyl)methyl]-3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]urea](/img/structure/B7647653.png)

![1-[(1-Methoxycyclobutyl)methyl]-3-[(4-pyridin-3-ylphenyl)methyl]urea](/img/structure/B7647666.png)
![1-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-3-[1-(3-fluoro-4-methylphenyl)ethyl]urea](/img/structure/B7647672.png)

![N-[1-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647684.png)


![1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
![2-[[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B7647741.png)